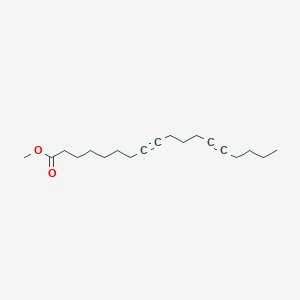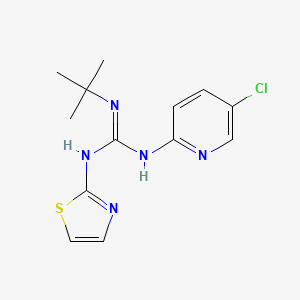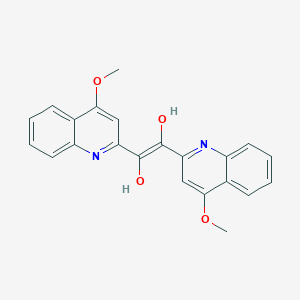
(E)-1,2-bis(4-methoxyquinolin-2-yl)ethene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1,2-bis(4-methoxyquinolin-2-yl)ethene-1,2-diol is an organic compound characterized by the presence of two methoxyquinoline groups attached to an ethene-1,2-diol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,2-bis(4-methoxyquinolin-2-yl)ethene-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxyquinoline derivatives.
Formation of Ethene-1,2-diol Backbone: The ethene-1,2-diol backbone is formed through a series of reactions involving the coupling of the quinoline derivatives.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions, with the use of appropriate catalysts to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1,2-bis(4-methoxyquinolin-2-yl)ethene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-based quinones.
Reduction: Reduction reactions can convert the quinoline groups to their corresponding dihydroquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinoline-based quinones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-1,2-bis(4-methoxyquinolin-2-yl)ethene-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-1,2-bis(4-methoxyquinolin-2-yl)ethene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-bis(4-methoxyphenyl)ethene-1,2-diol: Similar structure but with phenyl groups instead of quinoline.
1,2-bis(4-methoxyquinolin-2-yl)ethane-1,2-diol: Similar structure but with an ethane backbone instead of ethene.
Uniqueness
(E)-1,2-bis(4-methoxyquinolin-2-yl)ethene-1,2-diol is unique due to the presence of both methoxyquinoline groups and the ethene-1,2-diol backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C22H18N2O4 |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
(E)-1,2-bis(4-methoxyquinolin-2-yl)ethene-1,2-diol |
InChI |
InChI=1S/C22H18N2O4/c1-27-19-11-17(23-15-9-5-3-7-13(15)19)21(25)22(26)18-12-20(28-2)14-8-4-6-10-16(14)24-18/h3-12,25-26H,1-2H3/b22-21+ |
Clé InChI |
JFDHZBFDIQNCGF-QURGRASLSA-N |
SMILES isomérique |
COC1=CC(=NC2=CC=CC=C21)/C(=C(/C3=NC4=CC=CC=C4C(=C3)OC)\O)/O |
SMILES canonique |
COC1=CC(=NC2=CC=CC=C21)C(=C(C3=NC4=CC=CC=C4C(=C3)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(4-Acetylphenyl)diazenyl]phenyl propanoate](/img/structure/B14479326.png)
![6-[4-(Trifluoromethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14479331.png)
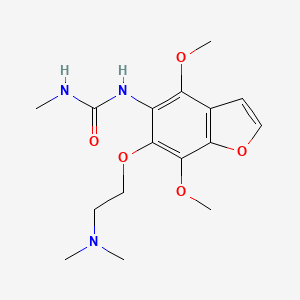
![1-Methyl-1-[(naphthalen-2-yl)oxy]naphthalen-2(1H)-one](/img/structure/B14479339.png)
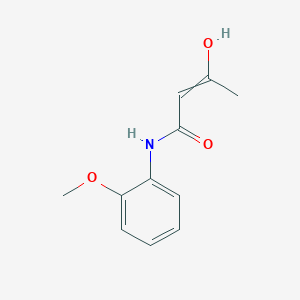
![3-Nitro-4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}benzoic acid](/img/structure/B14479352.png)
![Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B14479360.png)
![7-Methyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14479367.png)
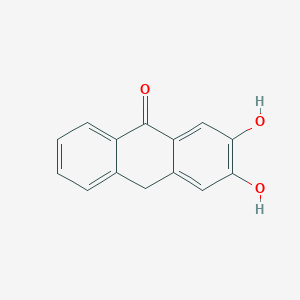
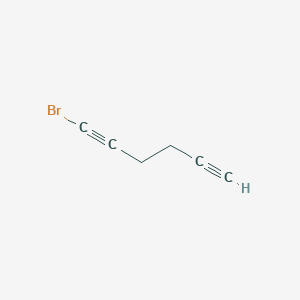
![4,4'-Diethoxy[2,2'-binaphthalene]-1,1'-diol](/img/structure/B14479379.png)
![5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline](/img/structure/B14479399.png)
